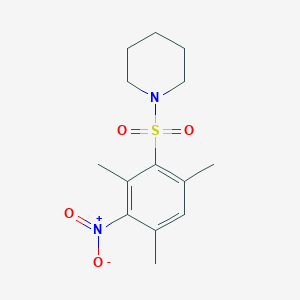

1-((2,4,6-三甲基-3-硝基苯基)磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Attached to this ring is a sulfonyl group bonded to a 2,4,6-trimethyl-3-nitrophenyl group. The presence of nitro, methyl, and sulfonyl groups can significantly influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the sp3 hybridization of the piperidine ring . The presence of the nitro, sulfonyl, and methyl groups can also influence the overall shape and electronic distribution of the molecule.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which can make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group can participate in various substitution and elimination reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar nitro and sulfonyl groups could enhance its solubility in polar solvents. The pKa of the compound, which indicates its acidity, would be influenced by the electron-withdrawing nitro group .

科学研究应用

Synthesis of Biologically Active Molecules

Piperidine derivatives are pivotal in the synthesis of biologically active molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The sulfonyl and nitro groups in “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can undergo various chemical reactions, enabling the synthesis of a diverse range of therapeutic agents .

Development of CNS Drugs

The central nervous system (CNS) drug development often utilizes piperidine derivatives as they can cross the blood-brain barrier. The structural features of “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” may be optimized to target specific neurological pathways, potentially leading to new treatments for disorders such as Alzheimer’s and Parkinson’s .

Anti-Inflammatory Agents

Piperidine derivatives have been explored for their anti-inflammatory properties. The compound could be used to develop new anti-inflammatory agents that modulate the body’s inflammatory response, providing relief from conditions like arthritis and asthma .

Antimicrobial Activity

Research into antimicrobial agents often includes piperidine derivatives due to their potential to disrupt bacterial cell processes. “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” might be used to create new antibiotics that combat resistant strains of bacteria .

Cancer Research

In cancer research, piperidine derivatives are valuable for designing drugs that can interfere with the replication of cancer cells. The compound’s structure could be tailored to inhibit specific enzymes or receptors involved in cancer cell proliferation .

Chemical Biology Probes

Piperidine derivatives can act as chemical probes in biological systems, helping to elucidate the function of enzymes and receptors. “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” could be modified to bind selectively to proteins, aiding in the study of disease mechanisms and the identification of therapeutic targets .

Each of these applications involves complex experimental procedures and optimization of the compound’s chemical structure to achieve the desired biological activity. The versatility of piperidine derivatives makes them a significant focus of research in the quest to develop new and effective pharmaceutical agents. The compound “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” holds promise for contributing to advancements in these areas due to its unique chemical properties.

Catalysis in Organic Synthesis

Piperidine derivatives are known to act as catalysts in various organic synthesis reactions. The sulfonyl group in “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can serve as a leaving group in nucleophilic substitution reactions, which is a fundamental step in synthesizing many organic compounds. This property can be harnessed to develop new catalytic processes that are more efficient and environmentally friendly .

Material Science

The nitro group of “1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine” can participate in the formation of polymers and other materials with novel properties. Researchers in material science may explore this compound as a monomer in polymerization reactions to create materials with specific characteristics such as increased strength, flexibility, or chemical resistance .

作用机制

属性

IUPAC Name |

1-(2,4,6-trimethyl-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-9-11(2)14(12(3)13(10)16(17)18)21(19,20)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHCTPHTDBKVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)

![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)